![molecular formula C14H11ClHgN2 B14305274 {2-[(Benzylidenehydrazinylidene)methyl]phenyl}(chloro)mercury CAS No. 113693-34-8](/img/structure/B14305274.png)
{2-[(Benzylidenehydrazinylidene)methyl]phenyl}(chloro)mercury
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{2-[(Benzylidenehydrazinylidene)methyl]phenyl}(chloro)mercury is an organomercury compound characterized by the presence of a benzylidenehydrazinylidene group attached to a phenyl ring, which is further bonded to a mercury atom with a chlorine substituent
Métodos De Preparación
The synthesis of {2-[(Benzylidenehydrazinylidene)methyl]phenyl}(chloro)mercury typically involves the reaction of benzylidenehydrazine with a phenylmercury chloride precursor. The reaction conditions often include the use of solvents such as ethanol or methanol, and the process may be catalyzed by acids or bases to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
{2-[(Benzylidenehydrazinylidene)methyl]phenyl}(chloro)mercury undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom in the compound can be substituted with other groups, such as alkyl or aryl groups, using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
{2-[(Benzylidenehydrazinylidene)methyl]phenyl}(chloro)mercury has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organomercury compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: It is used in the development of materials with specific properties, such as catalysts and sensors.
Mecanismo De Acción
The mechanism by which {2-[(Benzylidenehydrazinylidene)methyl]phenyl}(chloro)mercury exerts its effects involves interactions with molecular targets such as enzymes and cellular receptors. The compound can bind to thiol groups in proteins, leading to the inhibition of enzyme activity. Additionally, it may interfere with cellular signaling pathways, affecting cell proliferation and apoptosis.
Comparación Con Compuestos Similares
Similar compounds to {2-[(Benzylidenehydrazinylidene)methyl]phenyl}(chloro)mercury include other organomercury compounds such as phenylmercury acetate and methylmercury chloride. Compared to these compounds, this compound exhibits unique properties due to the presence of the benzylidenehydrazinylidene group, which can influence its reactivity and biological activity.
Propiedades
Número CAS |
113693-34-8 |
|---|---|
Fórmula molecular |
C14H11ClHgN2 |
Peso molecular |
443.29 g/mol |
Nombre IUPAC |
[2-[(benzylidenehydrazinylidene)methyl]phenyl]-chloromercury |
InChI |
InChI=1S/C14H11N2.ClH.Hg/c1-3-7-13(8-4-1)11-15-16-12-14-9-5-2-6-10-14;;/h1-9,11-12H;1H;/q;;+1/p-1 |
Clave InChI |
IFEDFGBKYITPLW-UHFFFAOYSA-M |
SMILES canónico |
C1=CC=C(C=C1)C=NN=CC2=CC=CC=C2[Hg]Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-[(3-Chloro-4-hydroxyanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14305203.png)
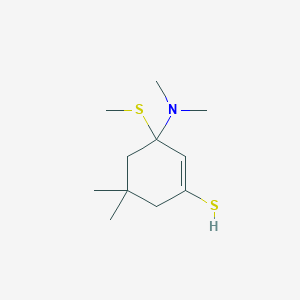
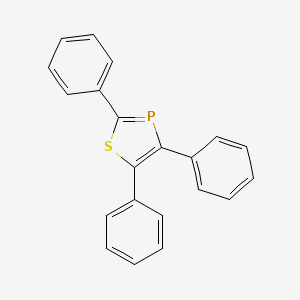
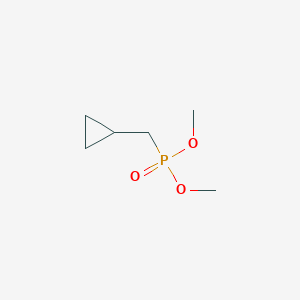
![Methyl [1-(nitromethyl)cyclopentyl]acetate](/img/structure/B14305210.png)

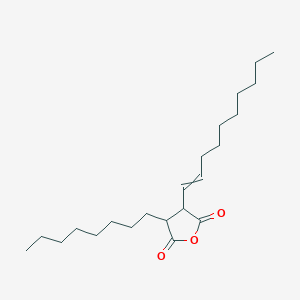
![5-Butyl-4-cyclopropylspiro[2.4]hept-4-ene](/img/structure/B14305231.png)
![Methyl [(dimethoxyphosphanyl)oxy]acetate](/img/structure/B14305233.png)
![2-[Chloro(4-chlorophenyl)methyl]-1-benzothiophene](/img/structure/B14305237.png)
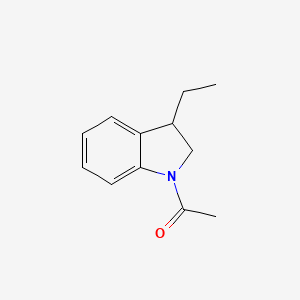
![4H-Furo[2,3-b]pyran, 3-ethylhexahydro-](/img/structure/B14305250.png)
iodanium chloride](/img/structure/B14305256.png)
![3-{[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]sulfanyl}-2H-1-benzopyran-2-one](/img/structure/B14305260.png)
